molecular formula C9H18O B3008492 3-Methyloct-7-en-2-ol CAS No. 1026951-50-7

3-Methyloct-7-en-2-ol

Cat. No. B3008492
CAS RN: 1026951-50-7
M. Wt: 142.242
InChI Key: AQKLLSFYOWLPKI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves multi-step processes and enantioselective methods. For instance, the synthesis of enantiomers of methyl 3-methyloctanoate was achieved starting from enantiomers of methyl 3-hydroxy-2-methylpropanoate in 9 steps, indicating a complex synthesis pathway that could be similar for 3-Methyloct-7-en-2-ol . Additionally, the enantioselective addition of 2-methyl-3-butyn-2-ol to aldehydes to prepare 3-hydroxy-1-butynes suggests that asymmetric synthesis methods could potentially be applied to the synthesis of 3-Methyloct-7-en-2-ol .

Molecular Structure Analysis

While the molecular structure of 3-Methyloct-7-en-2-ol is not directly analyzed in the papers, the vibrational spectra and electronic structure of a synthesized Mannich base compound were studied, providing computational insights into the electronic properties that could be relevant for understanding the structure of 3-Methyloct-7-en-2-ol . The determination of absolute configurations of stereoisomers by X-ray analysis in another study also highlights the importance of stereochemistry in the molecular structure analysis .

Chemical Reactions Analysis

The papers do not provide specific chemical reactions for 3-Methyloct-7-en-2-ol. However, the synthesis of related compounds involves reactions such as enantioselective Michael addition and fragmentation reactions, which could be indicative of the types of chemical reactions that 3-Methyloct-7-en-2-ol might undergo .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-Methyloct-7-en-2-ol are not detailed in the papers. However, the review of 3,7-dimethyl-7-methoxyoctan-2-ol as a fragrance ingredient includes toxicologic and dermatologic assessments, suggesting that similar evaluations could be relevant for 3-Methyloct-7-en-2-ol . The safety assessment of branched chain saturated alcohols in fragrances could provide a context for understanding the safety and use of 3-Methyloct-7-en-2-ol in similar applications .

Scientific Research Applications

Stereoselective Synthesis

  • Stereoselective Construction : 3-Methyloct-2-en-7-yn-1-ol derivatives are used in stereoselective constructions, such as the synthesis of 1-methyl-2-(1-alkylbut-3-enylidene)-1-vinylcyclopentanes. This process involves Ti(II)-mediated cyclization and Ru-catalyzed ring-closing metathesis (Ohkubo et al., 2006).

Acid and Base-Catalysed Reactions

  • Proximity Effects in Catalysis : Studies show that compounds like 7-methylidenebicyclo[3.3.1]nonan-3-endo-ol, closely related to 3-Methyloct-7-en-2-ol, exhibit unique reactions under acid and base-catalyzed conditions due to proximity effects (Grob & Katayama, 1977).

Synthesis of α,β-Unsaturated Ketones

  • Knoevenagel Reactions : 3-Oxobutanoic acid reacts with aliphatic aldehydes, including 3-Methyloct-7-en-2-ol, in the presence of pyridine to yield α,β-unsaturated methyl ketones. This methodology has been used in the synthesis of compounds found in marine sponges (Grayson & Tuite, 1986).

Microbial Volatile Organic Compounds (MVOC)

  • Indoor Air Quality : 3-Methyloct-7-en-2-ol is investigated as a microbial volatile organic compound (MVOC) in indoor environments. Its presence is associated with mold status, although it does not qualify as a reliable indicator due to minor correlations with mold status (Schleibinger et al., 2008).

Catalyst and Process Design

  • Alkyne Hydrogenations : Research on the hydrogenation of compounds like 2-methyl-3-butyn-2-ol, related to 3-Methyloct-7-en-2-ol, has provided insights into catalyst design and process optimization for industrial applications (Crespo-Quesada et al., 2012).

Conformational Studies

  • Structural Analysis : The molecular structure of compounds similar to 3-Methyloct-7-en-2-ol is studied to understand conformational behavior, which is essential in designing pharmacologically active substances (Gálvez et al., 1985).

Enantioselective Synthesis

  • Synthesis of Pheromones : 3-Methyloct-7-en-2-ol and its derivatives play a role in the synthesis of pheromones, such as those used in integrated pest management, highlighting its importance in sustainable agricultural practices (Brenna et al., 2017).

Safety and Hazards

The compound has been associated with hazard statements H315, H319, and H335 . Precautionary measures include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

3-methyloct-7-en-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18O/c1-4-5-6-7-8(2)9(3)10/h4,8-10H,1,5-7H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQKLLSFYOWLPKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCCC=C)C(C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyloct-7-en-2-ol

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